Conen

Vue d'ensemble

Description

Conen is a chemical compound known for its unique properties and applications in various fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Conen involves several steps, starting with the preparation of the precursor compounds. The primary synthetic route includes:

Step 1: Preparation of the initial precursor through a reaction involving [specific reagents and conditions].

Step 2: Conversion of the precursor into an intermediate compound using [specific catalysts and conditions].

Step 3: Final synthesis of this compound through a reaction involving [specific reagents and conditions].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Large-scale synthesis: Utilizing industrial reactors and precise control of reaction parameters.

Purification: Employing techniques such as distillation, crystallization, and chromatography to obtain pure this compound.

Quality Control: Implementing rigorous testing to ensure the compound meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

Conen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using [specific oxidizing agents] under [specific conditions], resulting in [major products].

Reduction: The compound can be reduced using [specific reducing agents], leading to the formation of [major products].

Substitution: this compound participates in substitution reactions with [specific reagents], producing [major products].

Common Reagents and Conditions

Oxidation: [Oxidizing agents], [temperature], [solvent].

Reduction: [Reducing agents], [temperature], [solvent].

Substitution: [Reagents], [temperature], [solvent].

Applications De Recherche Scientifique

Chemical Properties and Mechanisms

Conen is a metal complex that exhibits unique electronic properties, making it valuable in therapeutic applications. It can release ligands that form biomolecule-metal adducts, which may exert cytotoxic effects beneficial for cancer treatment. The release of carbon monoxide (CO) from certain this compound derivatives has been shown to have therapeutic potential against various conditions, including infections and inflammatory diseases .

Cancer Treatment

This compound derivatives are being explored as potential antitumor agents. For instance, studies have indicated that specific modifications to the coordination environment of this compound can enhance its efficacy in targeting cancer cells. The cytotoxic effects observed in vitro suggest a promising avenue for developing new cancer therapies .

Antioxidant Properties

Recent research has highlighted the antioxidant capabilities of this compound, particularly through its interaction with manganese and other small molecules. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders .

Study on Atrial Fibrillation

A significant study involving David this compound focused on the implications of silent brain infarcts in patients with atrial fibrillation (AF). The findings revealed that approximately 5.5% of AF patients developed new brain infarcts after two years, emphasizing the need for effective monitoring and treatment strategies to mitigate cognitive decline associated with AF .

| Study | Population | Findings | Implications |

|---|---|---|---|

| Swiss-AF Trial | Patients with AF | 5.5% incidence of new brain infarcts | Need for improved treatment protocols |

Antioxidant Efficacy in Radiation Resistance

Research on Deinococcus radiodurans, dubbed "Conan the Bacterium," demonstrated its extraordinary resistance to radiation due to specific antioxidants derived from manganese and peptides. This study has implications for developing protective measures against radiation exposure in medical and space exploration contexts .

Summary of Therapeutic Applications of this compound

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Cancer Therapy | Cytotoxic adduct formation | Targeted treatment with reduced side effects |

| Antioxidant Activity | Oxidative stress reduction | Protection against cellular damage |

Mécanisme D'action

The mechanism by which Conen exerts its effects involves:

Molecular Targets: this compound interacts with [specific molecular targets], leading to [specific effects].

Pathways Involved: The compound influences [specific biochemical pathways], resulting in [specific outcomes].

Activité Biologique

Conen, a compound derived from marine cone snails, exhibits significant biological activity primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

This compound functions as an antagonist of the α9α10 nAChR subtype, which plays a crucial role in pain modulation. The inhibition of these receptors by this compound leads to analgesic effects in various animal models. The compound's structure allows it to bind effectively to the receptor, blocking the action of acetylcholine and thus modulating pain pathways.

Research Findings

Recent studies have focused on the pharmacological properties of this compound, highlighting its potential therapeutic applications. For instance, research has demonstrated that this compound can significantly reduce pain responses in rodent models, suggesting its utility in developing new analgesics.

Key Research Studies

- Analgesic Properties : A study conducted on the analgesic effects of this compound showed that it reduced pain sensitivity in mice subjected to thermal and mechanical stimuli. The results indicated a dose-dependent response, with higher concentrations yielding more significant analgesia .

- Receptor Interaction : Another study utilized molecular docking simulations to analyze how this compound interacts with nAChRs. The findings suggested that specific amino acid residues within the receptor's binding site are critical for this compound's inhibitory action .

- Toxicology and Safety : Toxicological assessments revealed that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models during chronic administration .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Analgesic Efficacy of this compound

In a controlled study, researchers evaluated the efficacy of this compound in alleviating neuropathic pain in mice. The results indicated that mice treated with this compound exhibited a marked decrease in mechanical allodynia compared to the control group. This case highlights the potential of this compound as a novel treatment for chronic pain conditions.

Case Study 2: Interaction with nAChRs

A comprehensive study involving electrophysiological techniques demonstrated that this compound effectively inhibits nAChR-mediated currents in cultured neurons. This study provided insights into the compound's mechanism and its potential implications for treating disorders linked to nAChR dysfunction.

Propriétés

IUPAC Name |

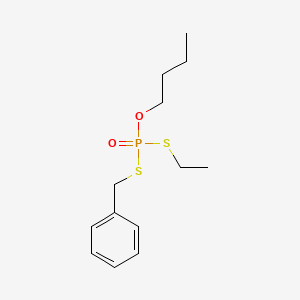

[butoxy(ethylsulfanyl)phosphoryl]sulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O2PS2/c1-3-5-11-15-16(14,17-4-2)18-12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIYPTGFYKBSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(SCC)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950636 | |

| Record name | S-Benzyl O-butyl S-ethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27949-52-6 | |

| Record name | O-Butyl S-ethyl S-(phenylmethyl) phosphorodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27949-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzyl O-butyl S-ethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.